2,4,6-Triiod-Anilin

Übersicht

Beschreibung

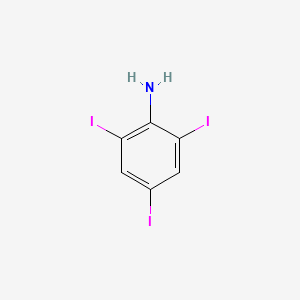

2,4,6-Triiodoaniline is an aromatic compound characterized by the presence of three iodine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position

Synthetic Routes and Reaction Conditions:

Iodination of Aniline: One common method for synthesizing 2,4,6-Triiodoaniline involves the iodination of aniline using potassium dichloroiodate in dilute hydrochloric acid.

N-Iodosuccinimide Method: Another method involves the use of N-iodosuccinimide in a solid-state grinding process.

Industrial Production Methods: Industrial production of 2,4,6-Triiodoaniline typically involves the iodination of aniline using potassium dichloroiodate or N-iodosuccinimide, followed by purification processes to ensure high purity and yield .

Types of Reactions:

Substitution Reactions: 2,4,6-Triiodoaniline can undergo substitution reactions where the iodine atoms are replaced by other substituents.

Deamination: The compound can undergo deamination to form 1,3,5-triiodobenzene.

Common Reagents and Conditions:

Potassium Dichloroiodate: Used for iodination reactions.

N-Iodosuccinimide: Used in solid-state grinding methods for iodination.

Major Products Formed:

1,3,5-Triiodobenzene: Formed through deamination of 2,4,6-Triiodoaniline.

Wissenschaftliche Forschungsanwendungen

2,4,6-Triiodoaniline has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Material Science: Used in the synthesis of materials with specific properties, such as high-density compounds.

Wirkmechanismus

Target of Action

The primary targets of 2,4,6-Triiodoaniline are currently unknown. This compound is a derivative of aniline and contains three iodine atoms, which may interact with various biological targets

Mode of Action

It is known that the compound can be synthesized by the reaction of aniline with potassium dichloroiodate in dilute hcl . The specific interactions of 2,4,6-Triiodoaniline with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

The biochemical pathways affected by 2,4,6-Triiodoaniline are not clearly defined at this time. Given the compound’s structure, it may interact with various biochemical pathways. Without specific studies on 2,4,6-triiodoaniline, it is difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

For instance, the Log Kow (Octanol-Water Partition Coefficient) of 2,4,6-Triiodoaniline is estimated to be 4.58, suggesting that it may have good lipophilicity, which could influence its absorption and distribution . The compound’s boiling point is estimated to be 375.91°C, and its melting point is estimated to be 130.78°C .

Result of Action

The molecular and cellular effects of 2,4,6-Triiodoaniline’s action are currently unknown. Given the lack of specific studies on this compound, it is difficult to describe the molecular and cellular effects of its action .

Action Environment

The action of 2,4,6-Triiodoaniline may be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present. Specific studies on how these factors influence the action, efficacy, and stability of 2,4,6-triiodoaniline are currently lacking .

Vergleich Mit ähnlichen Verbindungen

2,4-Diiodoaniline: Similar structure but with two iodine atoms.

1,3,5-Triiodobenzene: Formed from the deamination of 2,4,6-Triiodoaniline.

Uniqueness: The combination of iodine atoms and the amino group makes it a versatile compound in organic synthesis and other applications .

Biologische Aktivität

2,4,6-Triiodoaniline (CAS No. 24154-37-8) is an aromatic compound characterized by the presence of three iodine atoms attached to the benzene ring at the 2, 4, and 6 positions. This compound has garnered attention in various scientific fields due to its unique biological activities, particularly in relation to inflammation and thyroid hormone disruption.

Chemical Structure and Properties

- Molecular Formula : C₆H₄I₃N

- Molecular Weight : 319.83 g/mol

- Log Kow : Estimated at 4.58, indicating good lipophilicity which may influence its absorption and distribution in biological systems.

The biological activity of 2,4,6-Triiodoaniline is primarily linked to its interaction with various biochemical pathways:

- Inhibition of Leukotriene B4 (LTB4) Synthesis : The compound has been shown to inhibit the synthesis of LTB4, a potent pro-inflammatory mediator. This inhibition can lead to a reduction in inflammatory responses.

- Cyclooxygenase (COX) Enzyme Activity : It interacts with cyclooxygenase enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory prostaglandins .

- Thyroid Hormone Disruption : As an iodinated compound, it may interfere with thyroid hormone synthesis and metabolism by affecting enzymes such as thyroid peroxidase .

Biochemical Pathways Affected

The specific biochemical pathways influenced by 2,4,6-Triiodoaniline remain under investigation. However, it is known to interact with:

- Inflammatory Pathways : Modulating cytokine production in immune cells.

- Thyroid Hormone Metabolism : Potentially altering gene expression related to thyroid hormone synthesis .

Study on Cytotoxicity and Contrast Properties

A recent study focused on the synthesis of a derivative of triiodoaniline (4-nitro-N-(2,4,6-triiodophenyl) benzamide) aimed to investigate its cytotoxicity in comparison with established contrast agents used in CT imaging. The results indicated that:

- The synthesized compound displayed significant cytotoxic effects at varying concentrations.

- Cell viability assays showed a dose-dependent response when treated with the contrast agents .

Anti-inflammatory Effects

Research has demonstrated that 2,4,6-Triiodoaniline can effectively reduce inflammation in experimental models. Key findings include:

- At low doses, it exhibited anti-inflammatory properties without significant toxicity.

- The compound's ability to modulate cytokine levels was noted in various immune cell types .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Inhibition of LTB4 | Reduces inflammatory responses by inhibiting LTB4 synthesis |

| COX Enzyme Inhibition | Decreases production of pro-inflammatory prostaglandins |

| Thyroid Hormone Disruption | Affects thyroid hormone synthesis and metabolism |

| Cytotoxicity | Exhibits cytotoxic effects in vitro; varies with dosage |

Eigenschaften

IUPAC Name |

2,4,6-triiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOYQZRQXNVAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278663 | |

| Record name | 2,4,6-Triiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24154-37-8 | |

| Record name | 24154-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Triiodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triiodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the length of the dicarboxylic acid chain in 2,4,6-triiodoaniline-based molecules influence their associative behavior in water?

A1: Research suggests that the length of the dicarboxylic acid chain in methylglucamine salts of dicarboxylic acid dianilides of 2,4,6-triiodoaniline significantly impacts their organization within aqueous solutions []. Specifically, as the chain length increases, the solution's degree of order, as measured by the activation energies of viscous flow, changes. This change isn't linear; instead, it peaks when the dicarboxylic acid component is glutaric acid. This peak suggests an interplay between two opposing forces: intermolecular attraction between the molecules and hydrophobic interactions driven by the water-repelling nature of the aromatic and alkyl chains. Shorter chains may allow for stronger intermolecular interactions, while longer chains enhance hydrophobic effects, leading to the observed maximum with glutaric acid.

Q2: What is the significance of studying the activation energies of viscous flow in these solutions?

A2: Measuring the activation energies of viscous flow provides insight into the energy barriers molecules need to overcome for movement within the solution []. Higher activation energies indicate a more ordered, less fluid system, often due to stronger intermolecular interactions or increased molecular entanglement. The observed variation in activation energies with different dicarboxylic acid chain lengths in the study of 2,4,6-triiodoaniline derivatives suggests that chain length significantly influences the solution's structural organization and, consequently, its physical properties. This information is valuable for understanding the behavior of these compounds in solution, which could have implications for their formulation, delivery, and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.